Cas no 2309448-72-2 (Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate)

Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate is a specialized organic compound featuring a spirocyclic structure combined with a bromopyridine moiety. Its key advantages include structural rigidity due to the spiro[3.4]octane framework, which can enhance binding selectivity in medicinal chemistry applications. The bromopyridine group offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The tert-butyl ester provides stability while allowing for deprotection under mild acidic conditions, facilitating downstream modifications. This compound is particularly useful in drug discovery and materials science as a building block for complex molecular architectures. Its well-defined reactivity profile makes it a valuable intermediate in synthetic chemistry.
Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate structure
2309448-72-2 structure
Product Name:Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate
CAS No:2309448-72-2
MF:C18H25BrN2O3
MW:397.306704282761
CID:6100512
PubChem ID:165802240
Update Time:2025-06-12

Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate Chemical and Physical Properties

Names and Identifiers

    • 2309448-72-2
    • EN300-7429585
    • tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate
    • Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate
    • Inchi: 1S/C18H25BrN2O3/c1-16(2,3)24-15(22)9-23-18(14-5-4-13(19)8-21-14)7-6-17(10-18)11-20-12-17/h4-5,8,20H,6-7,9-12H2,1-3H3
    • InChI Key: BXXBVZPATRCHGZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)C1(CCC2(CNC2)C1)OCC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 396.10486g/mol
  • Monoisotopic Mass: 396.10486g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 60.4Ų

Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate Pricemore >>

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Additional information on Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate

Introduction to Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate (CAS No: 2309448-72-2)

Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate, with the CAS number 2309448-72-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex spirocyclic structure, which integrates multiple functional groups, making it a promising candidate for various biochemical applications.

The molecular architecture of Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate incorporates a brominated pyridine moiety and an azaspiro ring system. The presence of these features suggests potential interactions with biological targets, which has led to its exploration in drug discovery efforts. Specifically, the bromopyridine group is known for its ability to engage with a variety of enzymes and receptors, while the spirocyclic core provides structural rigidity and modularity, allowing for further chemical derivatization.

In recent years, there has been a growing interest in spirocyclic compounds due to their unique pharmacological properties. Spiro compounds are particularly valued for their ability to exhibit dual functionality, where the two distinct moieties can interact with different biological pathways simultaneously. This characteristic makes them attractive for developing multitargeted therapeutics, which are increasingly sought after in modern medicine to address complex diseases more effectively.

The synthesis of Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate involves multi-step organic transformations, each carefully designed to introduce the desired functional groups while maintaining structural integrity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has enabled the efficient construction of the complex spirocyclic framework. These synthetic strategies are crucial for producing high-purity compounds that can be used in subsequent biological evaluations.

One of the key areas where Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate shows promise is in the development of novel bioactive molecules. The compound's unique structural features have been hypothesized to contribute to its potential as an intermediate in the synthesis of drugs targeting neurological disorders, cancer, and inflammatory conditions. Preliminary studies have suggested that derivatives of this molecule may exhibit inhibitory effects on specific enzymes implicated in these diseases.

The bromopyridine moiety in Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate is particularly noteworthy for its reactivity and versatility. This group can undergo various chemical modifications, including nucleophilic substitution reactions, which allow for the introduction of additional functional groups or the attachment of other molecular fragments. Such modifications are essential for tailoring the compound's pharmacological properties to meet specific therapeutic requirements.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate at both molecular and cellular levels. Molecular modeling studies have helped researchers predict how this compound might interact with biological targets, providing valuable insights into its potential efficacy and safety profiles. These computational approaches are often used in conjunction with experimental data to guide the design and optimization of new drug candidates.

The azaspiro ring system in Tert-butyl 2-{[6-(5-bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yloxy}acetate contributes to its structural complexity and stability. This spirocyclic core is known to enhance binding affinity and selectivity when interacting with biological targets, making it an attractive feature for drug development. Additionally, the presence of nitrogen atoms within the spirocycle can facilitate hydrogen bonding interactions, further improving the compound's ability to bind effectively to its intended targets.

In conclusion, Tert-butyl 2-{[6-(5-bromopyridin-2-yll)-azaspiro[3.4]octan-6-yloxy}]acetate (CAS No: 2309448-72-2) represents a significant advancement in pharmaceutical chemistry due to its intricate molecular structure and multifaceted functional groups. Its potential applications in drug discovery are vast, particularly in addressing neurological disorders and cancer through multitargeted therapeutics. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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